molecular formula C27H32N2O4 B12621096 N-[2-(2-{2-[(Triphenylmethyl)amino]ethoxy}ethoxy)ethyl]glycine CAS No. 917751-74-7

N-[2-(2-{2-[(Triphenylmethyl)amino]ethoxy}ethoxy)ethyl]glycine

Cat. No.: B12621096
CAS No.: 917751-74-7
M. Wt: 448.6 g/mol
InChI Key: XQLYZMIDIJMUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-{2-[(Triphenylmethyl)amino]ethoxy}ethoxy)ethyl]glycine is a chemical compound known for its unique structure and properties It is characterized by the presence of a triphenylmethyl group attached to an aminoethoxy ethoxy ethyl glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-{2-[(Triphenylmethyl)amino]ethoxy}ethoxy)ethyl]glycine involves multiple steps, including amination, reduction, esterification, trityl protection, and condensation. One common synthetic route starts with the preparation of 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, and esterification. The amino group is then protected, followed by condensation steps to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-{2-[(Triphenylmethyl)amino]ethoxy}ethoxy)ethyl]glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(2-{2-[(Triphenylmethyl)amino]ethoxy}ethoxy)ethyl]glycine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2-{2-[(Triphenylmethyl)amino]ethoxy}ethoxy)ethyl]glycine involves its interaction with molecular targets such as enzymes and receptors. The triphenylmethyl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-{2-[(Triphenylmethyl)amino]ethoxy}ethoxy)ethyl]glycine is unique due to its specific combination of a triphenylmethyl group with an aminoethoxy ethoxy ethyl glycine backbone. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

917751-74-7

Molecular Formula

C27H32N2O4

Molecular Weight

448.6 g/mol

IUPAC Name

2-[2-[2-[2-(tritylamino)ethoxy]ethoxy]ethylamino]acetic acid

InChI

InChI=1S/C27H32N2O4/c30-26(31)22-28-16-18-32-20-21-33-19-17-29-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-15,28-29H,16-22H2,(H,30,31)

InChI Key

XQLYZMIDIJMUQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCNCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.